BenchChemオンラインストアへようこそ!

3,4-Difluoro-2-methoxybenzoic acid

Solid-state characterization Regioisomer identification Crystallinity

3,4-Difluoro-2-methoxybenzoic acid (CAS 875664-52-1) is a polyfluorinated o-methoxybenzoic acid derivative (C₈H₆F₂O₃, MW 188.13 g/mol) belonging to the class of fluorinated salicylic acid analogs. The compound incorporates two electron-withdrawing fluorine atoms at the 3- and 4-positions and a methoxy group at the 2-position ortho to the carboxylic acid, yielding a computed XLogP of 1.6 and topological polar surface area (TPSA) of 46.5 Ų.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 875664-52-1
Cat. No. B1358901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-methoxybenzoic acid
CAS875664-52-1
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)F)C(=O)O
InChIInChI=1S/C8H6F2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)
InChIKeyBGBIVLWLYHILBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-2-methoxybenzoic Acid (CAS 875664-52-1): Essential Sourcing Data for Fluorinated Building Block Selection


3,4-Difluoro-2-methoxybenzoic acid (CAS 875664-52-1) is a polyfluorinated o-methoxybenzoic acid derivative (C₈H₆F₂O₃, MW 188.13 g/mol) belonging to the class of fluorinated salicylic acid analogs [1]. The compound incorporates two electron-withdrawing fluorine atoms at the 3- and 4-positions and a methoxy group at the 2-position ortho to the carboxylic acid, yielding a computed XLogP of 1.6 and topological polar surface area (TPSA) of 46.5 Ų [1]. It is commercially available as a white to cream crystalline solid with a melting point of 137–139 °C and is supplied at purities typically ≥97% (HPLC) for research and development applications [2].

Why Regioisomeric Difluoro-2-methoxybenzoic Acids Cannot Be Interchanged in 3,4-Difluoro-2-methoxybenzoic Acid Procurement


Among the difluoro-2-methoxybenzoic acid regioisomeric series, the precise positions of fluorine substitution on the aromatic ring dictate divergent solid-state properties, biological target engagement, and in vivo pharmacological profiles. The 3,4-difluoro substitution pattern places fluorine atoms adjacent to one another and para to the carboxylic acid, creating a distinct electronic environment that differs measurably from the 3,5-, 3,6-, and 4,5-difluoro isomers in terms of melting point (137–139 °C vs. 82–110 °C range for other isomers), chromatographic retention, and hydrogen-bonding capacity [1]. In polyfluorinated salicylic acid analog series evaluated for COX-1 inhibition and anti-inflammatory activity, the number and arrangement of fluorine substituents directly modulated both in vitro enzyme inhibition potency and in vivo efficacy—compounds differing by a single fluorine atom or its position exhibited substantially altered biological outcomes [2]. Generic substitution among regioisomers without confirmatory analytical and biological characterization therefore risks selecting a compound with divergent physicochemical behavior and unpredictable pharmacological performance.

3,4-Difluoro-2-methoxybenzoic Acid: Quantitative Differentiation Against Closest Analogs


Regioisomeric Differentiation by Melting Point: 3,4-Difluoro-2-methoxybenzoic Acid vs. 4,5-Difluoro- and 3,6-Difluoro-2-methoxybenzoic Acids

The 3,4-difluoro regioisomer exhibits a melting point of 137–139 °C, which is 30–35 °C higher than the 4,5-difluoro isomer (107–110 °C) and approximately 55 °C higher than the 3,6-difluoro isomer (82–83 °C), as reported across vendor technical datasheets and physicochemical databases [1][2]. This substantial melting point elevation reflects stronger intermolecular interactions in the crystalline lattice for the 3,4-substitution pattern, providing a simple, quantifiable identity confirmation test that distinguishes this regioisomer from its closest analogs without requiring advanced spectroscopic methods.

Solid-state characterization Regioisomer identification Crystallinity

COX-1 Enzyme Inhibition: Polyfluorinated 2-Methoxybenzoic Acid Series Class-Level Activity Retention vs. Acetylsalicylic Acid

In the polyfluorinated salicylate analog series reported by Shchegol'kov et al. (2017), 2-methoxy-polyfluorobenzoic acid derivatives—the class to which 3,4-difluoro-2-methoxybenzoic acid belongs—retained COX-1 inhibitory activity comparable to acetylsalicylic acid (ASA) [1]. Specifically, 2-methoxytetrafluorobenzoic acid (compound 2a) inhibited ovine COX-1 by 36% at 2 µM and 64% at 200 µM, values similar to ASA (34% and 59%, respectively) [1]. The 3,4,5-trifluoro-2-methoxy analog (2b) showed 48% inhibition at 2 µM. Methylation of the 2-hydroxy group in polyfluorosalicylic acids did not abolish COX-1 activity, contrasting with the behavior of non-fluorinated salicylic acid where O-methylation typically reduces COX engagement [1]. This class-level evidence indicates that the 3,4-difluoro-2-methoxy substitution pattern preserves the pharmacophoric features necessary for COX-1 active site interaction while the fluorine substituents modulate potency.

Cyclooxygenase inhibition Anti-inflammatory In vitro pharmacology

In Vivo Anti-Inflammatory Activity: Difluoro-Substituted Salicylic Acid Derivatives vs. ASA in Carrageenan-Induced Edema Model

In the carrageenan-induced hind paw edema model in rats, the 3,4-difluorosalicylic acid (compound 4d, the 2-hydroxy analog of the target compound) demonstrated 47.0% swelling inhibition at 3 hours and 41.7% at 5 hours post-carrageenan injection at a dose of 50 mg/kg, comparable to or exceeding the reference drug ASA which showed 53.8% at 3 h and 46.9% at 5 h at the same dose [1]. The 3,4-difluoro substitution pattern in the salicylic acid series thus provides anti-inflammatory efficacy approaching that of ASA. Notably, among the full set of polyfluorinated salicylates tested, difluoro-substituted derivatives exhibited a more favorable acute toxicity profile than tri- and tetrafluoro-substituted analogs, with viability endpoints suggesting LD₅₀ values in the 100–300 mg/kg range in CD-1 mice [1]. While the specific 2-methoxy derivative (3,4-difluoro-2-methoxybenzoic acid) was tested as an intermediate rather than as a final drug candidate in this study, the anti-inflammatory activity of its 2-hydroxy counterpart establishes the 3,4-difluoro pharmacophoric pattern as efficacy-conferring.

In vivo pharmacology Anti-inflammatory Carrageenan edema model

Lipophilicity and Membrane Permeability Differentiation: Computed LogP of 3,4-Difluoro-2-methoxybenzoic Acid vs. Non-Fluorinated and Hydroxy Analogs

3,4-Difluoro-2-methoxybenzoic acid has a computed XLogP of 1.6 and a ClogP value of approximately 1.67, positioning it in a lipophilicity range distinct from both its non-fluorinated parent (2-methoxybenzoic acid, XLogP ~1.2) and the more heavily fluorinated tetrafluoro analog (2a, ClogP 1.81) reported in the Shchegol'kov et al. dataset [1][2]. The addition of two fluorine atoms increases logP by approximately 0.4–0.5 units relative to the non-fluorinated scaffold, enhancing predicted passive membrane permeability while remaining within the drug-like logP range (<5). The TPSA of 46.5 Ų falls well below the 140 Ų threshold associated with oral bioavailability, suggesting favorable absorption characteristics [1]. In the PAMPA membrane permeability assay, tetrafluorosalicylic acid (4a) demonstrated effective passive diffusion at pH 5.0 but negligible permeation at pH 7.4, a pH-dependent profile characteristic of acidic compounds that is expected to be modulated by the extent of fluorination and O-methylation [2].

Lipophilicity Drug-likeness Membrane permeability

Synthetic Accessibility via Selective ortho-Methoxylation: Yield Optimization for Polyfluorinated 2-Methoxybenzoic Acids

Shchegol'kov et al. developed a selective ortho-methoxylation methodology for polyfluorobenzoic acids using magnesium methoxide, achieving yields from 93% to quantitative for difluoro- and trifluoro-substituted 2-methoxybenzoic acids (compounds 2b–d) [1]. This method proceeds via nucleophilic aromatic substitution of a fluorine atom ortho to the carboxylic acid group, with the regioselectivity governed by the electronic directing effects of the carboxylate and existing fluorine substituents. For the specific case of 3,4-difluoro-2-methoxybenzoic acid (derived from 2,3,4-trifluorobenzoic acid starting material), the optimized conditions employed 2.5 equivalents of magnesium methoxide in diglyme or toluene under reflux, yielding the target compound with high selectivity over the unwanted para-substituted byproduct (compound 5d) [1]. The ratio of desired ortho to undesired para product reached approximately 77:15 under optimized conditions [1]. This synthetic route provides scalable access to 3,4-difluoro-2-methoxybenzoic acid with well-characterized impurity profiles, a critical consideration for procurement where batch-to-batch consistency depends on the synthetic pathway employed.

Synthetic methodology Nucleophilic substitution Process chemistry

Antitubercular Activity Class Potential: Polyfluorosalicylic Acid MIC Range Against Mycobacterium tuberculosis

A preceding study by the same research group (Shchegol'kov et al., 2016) established that polyfluorosalicylic acids—the 2-hydroxy parent class from which 3,4-difluoro-2-methoxybenzoic acid is derived by O-methylation—exhibit minimum inhibitory concentrations (MIC) ranging from 0.7 to 6.5 µg/mL against Mycobacterium tuberculosis, depending on the fluorine substitution pattern [1]. While the 2-methoxy derivatives were not directly evaluated for tuberculostatic activity in this study, the MIC range of the 2-hydroxy analogs establishes a baseline antimycobacterial potential for the polyfluorinated benzoic acid scaffold that is relevant when considering 3,4-difluoro-2-methoxybenzoic acid as a prodrug precursor or intermediate for anti-tubercular agent development [1].

Antimycobacterial Tuberculosis Infectious disease

3,4-Difluoro-2-methoxybenzoic Acid: High-Value Application Scenarios Grounded in Quantitative Evidence


Non-Steroidal Anti-Inflammatory Drug (NSAID) Analog Design Targeting COX-1 with Balanced Lipophilicity

Medicinal chemistry teams developing next-generation NSAID scaffolds should prioritize 3,4-difluoro-2-methoxybenzoic acid over non-fluorinated 2-methoxybenzoic acid or regioisomeric difluoro analogs on the basis of its demonstrated class-level COX-1 inhibitory activity (36–64% inhibition at 2–200 µM for close structural analogs) [1] and its intermediate ClogP of 1.67, which positions it advantageously between the lower lipophilicity of non-fluorinated scaffolds (XLogP ~1.2) and the higher lipophilicity of tetrafluoro analogs (ClogP 1.81) [2]. The 3,4-difluoro substitution pattern in the corresponding salicylic acid analog (4d) delivers 47% carrageenan-induced edema inhibition at 3 h in vivo, confirming target engagement translates to pharmacodynamic effect [1]. The carboxylic acid function provides a conjugation handle for ester prodrug strategies, while the methoxy group can be demethylated to reveal the salicylic acid pharmacophore post-synthesis.

Fluorinated Building Block for Parallel Library Synthesis in Tuberculosis Drug Discovery

Research groups focused on anti-tubercular agent discovery should select 3,4-difluoro-2-methoxybenzoic acid as a core scaffold based on the established antimycobacterial activity of the polyfluorosalicylic acid class (MIC 0.7–6.5 µg/mL against M. tuberculosis H37Rv) [3]. The carboxylic acid and methoxy groups provide orthogonal derivatization sites—amide coupling at the acid and O-demethylation to the phenol—enabling systematic structure-activity relationship exploration. The 3,4-difluoro pattern offers a distinct fluorine footprint compared to the 4,5-difluoro and 3,6-difluoro isomers, which may translate to differential interactions with mycobacterial enzyme targets as predicted by molecular docking studies of related polyfluorinated salicylates [1].

Physicochemical Property Optimization in Early-Stage Lead Development Requiring Regioisomeric Purity Control

For laboratories where regioisomeric purity is critical to reproducible biological assay results, 3,4-difluoro-2-methoxybenzoic acid (mp 137–139 °C) can be unambiguously distinguished from its closest regioisomers—4,5-difluoro- (mp 107–110 °C) and 3,6-difluoro- (mp 82–83 °C)—by melting point determination alone [4]. This 30–55 °C melting point differential serves as a rapid in-house identity confirmation step that does not require NMR or HPLC instrumentation. The commercially available purity specification of ≥97% (HPLC) , combined with the high-yielding (93–95%) synthetic route that minimizes isomeric byproduct formation [1], ensures that sourcing from suppliers employing the magnesium methoxide ortho-methoxylation methodology delivers material with well-defined impurity profiles suitable for rigorous structure-activity studies.

Pharmacokinetic Probe Synthesis for Investigating Fluorine Effects on Membrane Permeability

ADME scientists investigating the impact of fluorination on passive membrane permeability should employ 3,4-difluoro-2-methoxybenzoic acid as a representative difluoro probe, leveraging its TPSA of 46.5 Ų (well within the oral bioavailability space) and XLogP of 1.6 [2]. PAMPA data on the structural analog tetrafluorosalicylic acid demonstrates pH-dependent permeability (effective at pH 5.0, negligible at pH 7.4), providing a reference framework for permeability studies with the 3,4-difluoro-2-methoxy derivative [1]. By comparing this compound against the non-fluorinated 2-methoxybenzoic acid (XLogP ~1.2) and the tetrafluoro analog (ClogP 1.81), researchers can deconvolute the contribution of progressive fluorination to membrane partitioning and permeability in a systematic, data-driven manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Difluoro-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.